Cas no 2680867-19-8 (5-(Tert-butoxy)-2-acetamido-4-fluorobenzoic acid)

5-(Tert-butoxy)-2-acetamido-4-fluorobenzoic acid is a synthetic organic compound characterized by a distinct structural profile, including a tert-butoxy group and a 4-fluoro substituent. This compound is well-suited for applications in organic synthesis due to its potential for substitution reactions, which can lead to the development of diverse derivatives with various chemical properties. Its availability in high purity and stability make it an ideal starting material for the synthesis of complex organic molecules.
5-(Tert-butoxy)-2-acetamido-4-fluorobenzoic acid structure
2680867-19-8 structure
Product name:5-(Tert-butoxy)-2-acetamido-4-fluorobenzoic acid
CAS No:2680867-19-8
MF:C13H16FNO4
MW:269.268847465515
CID:5635718
PubChem ID:165916512

5-(Tert-butoxy)-2-acetamido-4-fluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2680867-19-8
    • 5-(tert-butoxy)-2-acetamido-4-fluorobenzoic acid
    • EN300-28283083
    • 5-(Tert-butoxy)-2-acetamido-4-fluorobenzoic acid
    • Inchi: 1S/C13H16FNO4/c1-7(16)15-10-6-9(14)11(19-13(2,3)4)5-8(10)12(17)18/h5-6H,1-4H3,(H,15,16)(H,17,18)
    • InChI Key: XJYFJNYZBOAQEA-UHFFFAOYSA-N
    • SMILES: FC1=CC(=C(C(=O)O)C=C1OC(C)(C)C)NC(C)=O

Computed Properties

  • Exact Mass: 269.10633615g/mol
  • Monoisotopic Mass: 269.10633615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 2.2

5-(Tert-butoxy)-2-acetamido-4-fluorobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28283083-5g
5-(tert-butoxy)-2-acetamido-4-fluorobenzoic acid
2680867-19-8
5g
$2277.0 2023-09-08
Enamine
EN300-28283083-0.05g
5-(tert-butoxy)-2-acetamido-4-fluorobenzoic acid
2680867-19-8 95.0%
0.05g
$660.0 2025-03-19
Enamine
EN300-28283083-1g
5-(tert-butoxy)-2-acetamido-4-fluorobenzoic acid
2680867-19-8
1g
$785.0 2023-09-08
Enamine
EN300-28283083-10g
5-(tert-butoxy)-2-acetamido-4-fluorobenzoic acid
2680867-19-8
10g
$3376.0 2023-09-08
Enamine
EN300-28283083-0.5g
5-(tert-butoxy)-2-acetamido-4-fluorobenzoic acid
2680867-19-8 95.0%
0.5g
$754.0 2025-03-19
Enamine
EN300-28283083-0.25g
5-(tert-butoxy)-2-acetamido-4-fluorobenzoic acid
2680867-19-8 95.0%
0.25g
$723.0 2025-03-19
Enamine
EN300-28283083-0.1g
5-(tert-butoxy)-2-acetamido-4-fluorobenzoic acid
2680867-19-8 95.0%
0.1g
$691.0 2025-03-19
Enamine
EN300-28283083-1.0g
5-(tert-butoxy)-2-acetamido-4-fluorobenzoic acid
2680867-19-8 95.0%
1.0g
$785.0 2025-03-19
Enamine
EN300-28283083-10.0g
5-(tert-butoxy)-2-acetamido-4-fluorobenzoic acid
2680867-19-8 95.0%
10.0g
$3376.0 2025-03-19
Enamine
EN300-28283083-2.5g
5-(tert-butoxy)-2-acetamido-4-fluorobenzoic acid
2680867-19-8 95.0%
2.5g
$1539.0 2025-03-19

Additional information on 5-(Tert-butoxy)-2-acetamido-4-fluorobenzoic acid

Introduction to 5-(Tert-butoxy)-2-acetamido-4-fluorobenzoic acid (CAS No. 2680867-19-8)

5-(Tert-butoxy)-2-acetamido-4-fluorobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 2680867-19-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of fluorinated benzoic acids, a subset of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including the presence of a tert-butoxy group, an acetamido moiety, and a fluorine substituent, contribute to its unique chemical properties and make it a valuable candidate for further investigation.

The tert-butoxy group, attached at the 5-position of the benzene ring, serves as a protecting group that enhances the stability of the molecule during synthetic processes. This characteristic is particularly useful in multi-step organic synthesis, where protecting groups are often employed to prevent unwanted side reactions. The acetamido group at the 2-position introduces a polar amide functionality, which can influence solubility and interact with biological targets. Additionally, the fluorine atom at the 4-position is a key feature that modulates the electronic properties of the molecule, potentially affecting its binding affinity and metabolic stability.

In recent years, fluorinated benzoic acids have been extensively studied due to their role as intermediates in the synthesis of various pharmaceuticals. The fluorine atom can enhance lipophilicity, improve metabolic stability, and alter receptor binding interactions, making these compounds attractive for drug development. Specifically, 5-(Tert-butoxy)-2-acetamido-4-fluorobenzoic acid has been explored in several contexts, including its potential as a precursor for more complex molecules or as an active ingredient in experimental therapies.

One of the most compelling areas of research involving this compound is its application in medicinal chemistry. Researchers have leveraged its structural framework to develop novel inhibitors targeting various enzymatic pathways. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory activity against enzymes involved in inflammation and pain signaling. The combination of the tert-butoxy, acetamido, and fluorine groups appears to synergistically enhance binding interactions with biological targets, leading to potent pharmacological effects.

Moreover, the synthesis of 5-(Tert-butoxy)-2-acetamido-4-fluorobenzoic acid has been optimized for scalability and efficiency, making it a practical choice for industrial applications. Advanced synthetic methodologies have been employed to ensure high yields and purity levels, which are critical for pharmaceutical-grade materials. These advancements have opened up new possibilities for incorporating this compound into larger synthetic schemes without compromising on quality or performance.

The biological activity of this compound has also been investigated in preclinical models. Initial studies suggest that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways. Additionally, its interaction with cellular receptors has been explored, revealing potential therapeutic benefits in conditions such as neurodegeneration and autoimmune disorders. While further research is needed to fully elucidate its mechanisms of action, these findings underscore its promise as a lead compound for drug discovery.

From a chemical perspective, 5-(Tert-butoxy)-2-acetamido-4-fluorobenzoic acid exemplifies the importance of structural diversity in medicinal chemistry. The strategic placement of functional groups not only influences reactivity but also determines how a molecule interacts with biological systems. This compound serves as a testament to the power of rational drug design, where each structural element is carefully considered to optimize efficacy and safety profiles.

The industrial relevance of this compound extends beyond academic research. Pharmaceutical companies are increasingly interested in fluorinated benzoic acids due to their versatility and potential market applications. The ability to modify specific regions of the molecule allows for fine-tuning of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This flexibility makes 5-(Tert-butoxy)-2-acetamido-4-fluorobenzoic acid a valuable building block for developing next-generation therapeutics.

In conclusion,5-(Tert-butoxy)-2-acetamido-4-fluorobenzoic acid (CAS No. 2680867-19-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features combined with promising biological activities position it as a key candidate for further exploration in drug development. As research continues to uncover new applications and refine synthetic methodologies,this compound is poised to play an increasingly important role in addressing unmet medical needs.

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